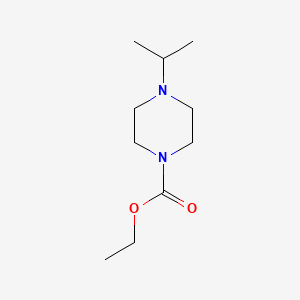

Ethyl 4-isopropylpiperazine-1-carboxylate

描述

Significance of Piperazine (B1678402) Core in Contemporary Organic Synthesis

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4), is a privileged structure in modern organic and medicinal chemistry. Its prevalence stems from a combination of unique structural and chemical properties. The piperazine nucleus is a common feature in numerous marketed drugs, including antidepressants, antipsychotics, antihistamines, and antibiotics. beilstein-journals.org This widespread use has cemented its importance and continues to drive research into new synthetic methodologies. beilstein-journals.org

In organic synthesis, the piperazine ring offers several advantages. Its two nitrogen atoms provide convenient handles for chemical modification, allowing for the straightforward introduction of various substituents. cacheby.com This disubstitution can be performed symmetrically or asymmetrically, leading to a vast chemical space of accessible derivatives. nih.govbldpharm.com The piperazine core can be readily N-alkylated or N-acylated, making it a versatile building block for constructing more complex molecules. cacheby.com Furthermore, recent advances have focused on the C-H functionalization of the piperazine ring's carbon atoms, a strategy that opens up new avenues for creating novel molecular architectures. evitachem.com The development of efficient synthetic routes, including palladium-catalyzed cross-coupling reactions and photoredox catalysis, has made a wide array of substituted piperazines readily accessible for research. bldpharm.com

Overview of Carbamate (B1207046) Functional Group Relevance in Chemical Research

The carbamate group, an ester of carbamic acid with the general structure R-O-C(=O)-NR'R'', is another cornerstone of modern chemical science. Structurally, it can be considered a hybrid of an ester and an amide, a feature that imparts very good chemical and proteolytic stability. rsc.org This stability is a key reason for the carbamate's widespread application in various fields.

In medicinal chemistry, the carbamate moiety is a crucial structural motif found in many approved drugs and prodrugs. bldpharm.comthermofisher.com Its ability to act as a bioisostere for the peptide bond, coupled with its capacity to permeate cell membranes, makes it a valuable component in drug design. bldpharm.comrsc.org By varying the substituents on the oxygen and nitrogen atoms, researchers can modulate the biological and pharmacokinetic properties of a molecule. thermofisher.com

Beyond its role in pharmaceuticals, the carbamate group is of fundamental importance in organic synthesis, where it frequently serves as a protecting group for amines. rsc.org The carbamate's stability under a range of conditions, and the availability of numerous methods for its selective removal, make it an ideal choice for masking the reactivity of amine functionalities during complex multi-step syntheses. Carbamates are also used as intermediates, linkers in combinatorial chemistry, and are key components in the production of polyurethanes. nih.gov

Specific Research Focus on Ethyl 4-isopropylpiperazine-1-carboxylate: A Paradigm for Structural and Mechanistic Studies

This compound (CAS Number 61014-91-3) serves as an illustrative example of a molecule combining the key features of both the piperazine core and the carbamate functional group. While not the subject of extensive, dedicated academic studies itself, its structure is representative of a class of compounds widely used as intermediates and building blocks in chemical synthesis.

This compound is a colorless liquid at room temperature. thermofisher.com Its synthesis would typically involve a two-step process: the mono-N-alkylation of a piperazine derivative followed by the introduction of the carbamate. A common synthetic route would be the reaction of 1-isopropylpiperazine (B163126) with ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, one could start with ethyl piperazine-1-carboxylate and introduce the isopropyl group via reductive amination with acetone (B3395972).

The structural features of this compound can be predicted based on spectroscopic data from analogous compounds.

NMR Spectroscopy: In ¹H NMR, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the isopropyl group (a doublet and a septet), and the eight protons of the piperazine ring, which would appear as complex multiplets. chemicalbook.com The chemical shifts of the piperazine protons would be influenced by the electronic effects of both the isopropyl group and the ethyl carbamate group.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically found in the region of 1700-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations. nih.gov

Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to its molecular weight of 200.28 g/mol , along with characteristic fragmentation patterns resulting from the loss of the ethyl, isopropyl, or carbamate moieties. bldpharm.com

From a mechanistic standpoint, this compound possesses two key sites of reactivity. The tertiary amine of the piperazine ring can act as a nucleophile or a base. The carbamate group, while generally stable, can be cleaved under specific hydrolytic conditions (acidic or basic) to release the secondary piperazine, ethanol, and carbon dioxide. This property is fundamental to its use as a protected building block in multi-step synthesis. acs.org Researchers can utilize the available tertiary amine for further reactions and then, at a later stage, deprotect the other nitrogen by removing the carbamate group to allow for subsequent functionalization at that position.

Below are the key properties of the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | thermofisher.com |

| CAS Number | 61014-91-3 | bldpharm.comthermofisher.com |

| Molecular Formula | C₁₀H₂₀N₂O₂ | bldpharm.comthermofisher.com |

| Molecular Weight | 200.28 g/mol | bldpharm.com |

| Physical State | Liquid | thermofisher.com |

| Appearance | Colorless | thermofisher.com |

The table below compares this compound with related, simpler structures.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |

| Ethyl piperazine-1-carboxylate | C₇H₁₄N₂O₂ | 158.20 | Lacks the N-isopropyl group |

| 1-Isopropylpiperazine | C₇H₁₆N₂ | 128.22 | Lacks the ethyl carbamate group |

| Ethyl 4-piperidinecarboxylate | C₈H₁₅NO₂ | 157.21 | Piperidine ring instead of piperazine |

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-4-14-10(13)12-7-5-11(6-8-12)9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMZRPQIFGCXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276176 | |

| Record name | Ethyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61014-91-3 | |

| Record name | Ethyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Isopropylpiperazine 1 Carboxylate and Analogous Structures

Classical and Contemporary Approaches to Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a cornerstone of many synthetic strategies in medicinal chemistry. The piperazine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. nih.gov Methods to construct this six-membered diazacyclohexane range from traditional cyclization reactions of linear precursors to more modern catalytic approaches.

Cyclization Strategies Involving Diamine Precursors

The most conventional and widely practiced method for constructing the piperazine skeleton involves the cyclization of a suitable acyclic diamine precursor. nih.gov This approach offers a high degree of flexibility, allowing for the introduction of substituents on the carbon backbone of the heterocycle.

A notable contemporary strategy involves the catalytic reductive cyclization of dioximes. In this method, a primary amine is reacted with two equivalents of a nitrosoalkene synthon through a sequential double Michael addition to form a bis(oximinoalkyl)amine. This intermediate is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, which reduces the oxime groups and facilitates a cyclization cascade to yield the piperazine ring. nih.gov The mechanism proceeds through the hydrogenolysis of the N-O bonds to form a diimine, which cyclizes to a dihydropyrazine. Subsequent reduction steps afford the final piperazine product. nih.gov

Other classical methods include the reaction of N-substituted diethanolamines with primary amines via a hydrogen borrowing strategy or the cyclization of 1,2-diamines with dihalides. nih.gov Furthermore, palladium-catalyzed reactions that couple a propargyl unit with a diamine component have been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org Intramolecular hydroamination of appropriately configured amino-alkenes represents another powerful, atom-economical approach to the piperazine core. organic-chemistry.org

| Method | Key Precursors | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization of Dioximes | Primary Amine, Nitrosoalkenes | H₂, Pd/C | Allows for C- and N-substituent diversity; stereoselective. | nih.gov |

| Palladium-Catalyzed Cyclization | Diamine, Propargyl unit | Palladium catalyst | Modular synthesis of highly substituted piperazines. | organic-chemistry.org |

| Intramolecular Hydroamination | Amino-alkene | Base or Metal Catalyst | Atom-economical; forms C-N bond intramolecularly. | organic-chemistry.org |

| From Diethanolamine (B148213) Derivatives | N-substituted Diethanolamine, Primary Amine | Ruthenium or Iridium catalysts | Utilizes a hydrogen borrowing mechanism. | nih.gov |

Ring-Closing Metathesis for Piperazine Construction

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of unsaturated heterocycles, including piperazine precursors. nih.gov This reaction utilizes metal alkylidene catalysts, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts), to form a new double bond within a molecule by joining two existing terminal alkenes, releasing ethylene (B1197577) as a byproduct. nih.govdrughunter.com

While early applications were sometimes hampered by catalyst sensitivity, particularly with electron-rich amine substrates, the development of more robust second and third-generation catalysts has significantly broadened the scope of RCM. nih.gov For the synthesis of piperazine analogs, a common substrate is a diallylamine (B93489) derivative. The intramolecular metathesis of a protected N,N-diallylamine derivative leads to a 1,2,3,6-tetrahydropyridine, which is a direct precursor to the piperazine ring system upon further modification and introduction of the second nitrogen atom, or can be derived from a precursor already containing two nitrogen atoms. The reaction is driven to completion by the removal of volatile ethylene gas. nih.gov This method is particularly valued for its functional group tolerance and its ability to create macrocycles and other complex ring systems under relatively mild conditions. drughunter.com

| Substrate Type | Catalyst Example | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| N-Tosyl-diallylamine | Grubbs' Second Generation (G-II) | N-Tosyl-1,2,3,6-tetrahydropyridine | High yields for electron-deficient amines. | nih.gov |

| Unsubstituted bis-allylamine | Hoveyda-Grubbs Second Generation (HG-II) | 2,3-Dihydropyrrole | Effective for electron-rich amines with modern catalysts. | nih.gov |

| Diene-containing peptides | Zhan 1B Catalyst | Macrocyclic peptides | Enables synthesis of large, constrained rings for drug discovery. | drughunter.com |

Installation of N-Substituents: Alkylation and Acylation Strategies

For the synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate, the piperazine ring must be asymmetrically substituted with two different functional groups: an isopropyl group at the N4 position and an ethyl carbamate (B1207046) group at the N1 position. This requires highly regioselective reactions to avoid the formation of undesired isomers and bis-substituted byproducts.

Regioselective Alkylation at the Piperazine Nitrogen Atom

Controlling the mono-alkylation of the symmetrical piperazine starting material is a common challenge in organic synthesis. Due to the presence of two nucleophilic secondary amine groups, direct reaction with an alkylating agent often leads to a mixture of mono- and di-alkylated products, as well as unreacted starting material.

A widely adopted and highly effective strategy to achieve mono-substitution is the use of a protecting group. researchgate.net The piperazine is first reacted with one equivalent of an amine-protecting reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form N-Boc-piperazine. With one nitrogen atom effectively blocked, the remaining free N-H group can be selectively alkylated. researchgate.net For the introduction of the isopropyl group, a common method is reductive amination with acetone (B3395972). nih.govyoutube.com The N-Boc-piperazine is reacted with acetone in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govnih.gov This forms the N-Boc-N'-isopropylpiperazine intermediate. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the mono-isopropylated piperazine, which can then be functionalized at the other nitrogen. nih.gov

Alternatively, direct mono-alkylation can be attempted by using a large excess of piperazine relative to the alkylating agent or by reacting a monopiperazinium salt with the alkyl halide. researchgate.netgoogle.com

| Strategy | Key Reagents | Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Protecting Group Strategy | Boc₂O, Alkylating Agent, Acid | Protection, Alkylation, Deprotection | High regioselectivity, clean reactions. | Adds two steps to the synthesis. | researchgate.net |

| Reductive Amination | Ketone/Aldehyde, NaBH(OAc)₃ | Iminium ion formation and reduction | High selectivity, avoids over-alkylation. | Requires a carbonyl precursor. | nih.govnih.gov |

| Excess Piperazine | Piperazine (large excess), Alkyl Halide | Statistical control | One-step, simple procedure. | Requires difficult separation of product from excess starting material. | researchgate.net |

| Monopiperazinium Salt | Piperazine·HCl, Alkyl Halide, Base | Reduced nucleophilicity of salt | Good yields of mono-alkylated product. | Requires salt formation and subsequent neutralization. | google.com |

Formation of the Ethyl Carbamate Moiety via Carbonyloxylation

The ethyl carbamate functional group is installed onto the piperazine nitrogen via a carbonyloxylation reaction, which is a type of acylation. The most common and direct laboratory method for this transformation is the reaction of the amine with ethyl chloroformate (ClCO₂Et). guidechem.comorgsyn.org

Starting with 1-isopropylpiperazine (B163126), the reaction is typically conducted in the presence of a base, such as triethylamine (B128534) (Et₃N) or aqueous sodium hydroxide (B78521) (NaOH), to act as a scavenger for the hydrochloric acid (HCl) that is formed as a byproduct. guidechem.com This prevents the protonation of the remaining starting amine, which would render it unreactive. The reaction can be performed in various solvents, including biphasic systems of water and an organic solvent, to yield this compound after workup and purification. guidechem.com An alternative, though less common, method involves reacting the piperazine derivative with diethyl carbonate at elevated temperatures, which avoids the use of a halide reagent. guidechem.com

| Method | Reagent | Base/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acylation with Chloroformate | Ethyl Chloroformate (ClCO₂Et) | Triethylamine or NaOH | Highly reliable, common lab method, high yield. | guidechem.comorgsyn.org |

| Reaction with Diethyl Carbonate | Diethyl Carbonate ((EtO)₂CO) | Elevated temperature (e.g., 80-100°C) | Halide-free process, potentially greener. | guidechem.com |

Introduction and Functionalization of the Isopropyl Group

The introduction of the isopropyl group at one of the piperazine nitrogens is a critical step in the synthesis of the target molecule. As briefly mentioned, this can be achieved either by direct alkylation or, more efficiently, by reductive amination.

Reductive amination is a superior method for this purpose as it avoids the common pitfalls of direct alkylation, such as the formation of quaternary ammonium (B1175870) salts and poor regioselectivity. youtube.com The process involves the reaction of a piperazine amine with acetone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a hydride reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to give the N-isopropylpiperazine product. youtube.comnih.gov The choice of a milder reducing agent like NaBH(OAc)₃ is often preferred because it is selective for the iminium ion and will not reduce the starting ketone. nih.gov This one-pot procedure is highly efficient for creating secondary and tertiary amines. youtube.com

Direct alkylation using an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), is also a theoretical possibility. google.com However, this reaction is often more difficult to control. The secondary alkyl halide is sterically hindered, making the Sₙ2 reaction slower. Furthermore, controlling the reaction to achieve mono-alkylation is challenging, and there is a risk of the product being further alkylated to form a quaternary ammonium salt, especially if a strong base and harsh conditions are used. researchgate.net

| Method | Key Reagents | Selectivity | Common Issues | Reference |

|---|---|---|---|---|

| Reductive Amination | Acetone, NaBH(OAc)₃ or NaBH₃CN | High for mono-isopropylation, no quaternization. | Generally very reliable and high-yielding. | nih.govyoutube.com |

| Direct Alkylation | 2-Iodopropane or 2-Bromopropane, Base | Lower; risk of di-alkylation. | Formation of quaternary salts, slow reaction rate, requires careful control. | google.com |

Stereoselective Introduction of the Isopropyl Moiety (if applicable)

The concept of stereoselective synthesis refers to a reaction that favors the formation of a specific stereoisomer. iupac.org In the context of this compound, the isopropyl group is attached to a nitrogen atom. Since this nitrogen atom is not a stereocenter, the direct N-isopropylation of piperazine is not a stereoselective process.

However, stereoselectivity is a critical consideration in the synthesis of piperazine analogs where substituents are introduced on the carbon atoms of the ring, creating chiral centers. Significant advances have been made in the asymmetric synthesis of substituted piperazines. nih.gov Methods for achieving stereoselectivity include:

Asymmetric Lithiation: The use of chiral ligands, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can direct the lithiation to a specific position on the N-Boc protected piperazine ring, allowing for enantioselective functionalization. mdpi.com O'Brien and coworkers have demonstrated that this can be achieved at temperatures higher than -78 °C, which is advantageous for process chemistry. mdpi.combeilstein-journals.org

Catalytic Asymmetric Allylic Alkylation: Palladium catalysts have been successfully used for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov

Radical Cyclization: Novel approaches to substituted piperidines, a related class of heterocycles, have been developed using stereoselective radical cyclizations, demonstrating the potential for controlling stereochemistry in six-membered ring formation. nih.gov

While these methods are not directly applicable to the N-isopropylation step in the synthesis of the title compound, they represent the state-of-the-art in creating structurally diverse and chirally pure piperazine derivatives for applications in medicinal chemistry. beilstein-journals.orgnsf.gov

Synthetic Pathways to Precursor Isopropylated Amines

The primary precursor for this compound is 1-isopropylpiperazine. Several methods exist for its synthesis, ranging from classical industrial processes to modern laboratory techniques.

One established method involves the reaction of diethanolamine with isopropylamine (B41738) at high temperatures (200-400 °C) in the presence of an alumina-nickel catalyst. google.com This process, detailed in a 1950 patent, provides a direct route to the mono-N-isopropylpiperazine. google.com

Another common and versatile laboratory-scale method is reductive amination . This involves reacting piperazine with acetone in the presence of a reducing agent. A typical procedure uses sodium cyanoborohydride in a mixed solvent system like methanol (B129727) and water, with the pH adjusted to 7.5. prepchem.com

A third major pathway is the direct N-alkylation of piperazine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). A significant challenge with this method is controlling the degree of alkylation to prevent the formation of the undesired N,N'-diisopropylpiperazine. google.com Strategies to favor mono-alkylation include:

Using a large excess of piperazine relative to the alkylating agent. researchgate.net

Employing a protecting group strategy. For instance, mono-Boc-piperazine can be alkylated on the free nitrogen, followed by deprotection of the Boc group. researchgate.net

Reacting a monopiperazinium salt with the alkylating agent, which can yield N-monoalkylated piperazine that is substantially free of dialkylated byproducts. google.com

The following table summarizes different synthetic conditions for preparing N-alkylated piperazines.

| Starting Materials | Reagents & Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| Diethanolamine, Isopropylamine | Alumina-nickel catalyst, 250 °C, Autoclave | mono-N-isopropylpiperazine | High-temperature catalytic process | google.com |

| N-(4-hydroxyphenyl)piperazine, Acetone | Sodium cyanoborohydride, MeOH/H₂O, pH 7.5, rt | 1-isopropyl-4-(4-hydroxyphenyl)piperazine | Reductive amination | prepchem.com |

| Piperazine, Alkylating reagent | Large excess of piperazine (e.g., 4:1 ratio), Pyridine, Reflux | Monoalkylated piperazine | Minimizes dialkylation | researchgate.net |

| N-Acetylpiperazine, Alkyl halide | K₂CO₃, Acetonitrile (B52724), Reflux; then Hydrolysis | N-alkylpiperazine | Protecting group strategy | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of piperazine derivatives aims to create safer, more efficient, and environmentally benign processes. researchgate.net These principles are broadly applicable to the synthesis of this compound and its analogs.

Solvent Minimization and Alternative Media Approaches

A key aspect of green synthesis is the reduction or replacement of hazardous organic solvents. In piperazine chemistry, several strategies have been employed:

Solvent-Free Conditions: For N-acylation reactions, it is possible to use an equimolar amount of an amine and an acylating agent like acetyl chloride under solvent-free conditions, often promoted by a catalyst like iodine. researchgate.net

Use of Greener Solvents: Ethanol is frequently used as a solvent in the synthesis of piperazine derivatives, such as in chain extension reactions or during Claisen-Schmidt condensations. nih.govnih.gov Ethanol is considered a greener alternative to chlorinated solvents or aprotic polar solvents like DMF.

Using Reactants as Solvents: In the synthesis of arylpiperazines, using an excess of piperazine (e.g., 2.5 equivalents) can serve as both a reactant and the solvent, creating an eco-friendly and cost-effective protocol. organic-chemistry.org

Catalytic and Organocatalytic Methodologies

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and under milder conditions. Recent advances in piperazine synthesis have heavily relied on catalytic methods. dntb.gov.ua

Photoredox Catalysis: This technique uses light to drive chemical reactions, often under very mild conditions. Both transition-metal catalysts (e.g., iridium-based complexes) and purely organic photocatalysts have been used to achieve C-H functionalization of the piperazine ring. mdpi.comorganic-chemistry.org Organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), are particularly attractive as they can be derived from renewable materials and avoid the use of costly or toxic metals. mdpi.comorganic-chemistry.org

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig coupling, are standard methods for forming N-aryl bonds. mdpi.com Ruthenium-based pincer complexes have been explored for the homogeneously catalyzed alcohol amination of diethanolamine as a pathway to piperazine precursors. researchgate.net

Organocatalysis: Organocatalysis avoids the use of metals altogether. For instance, the C-H alkylation of carbamate-protected piperazines can be achieved using substituted acridinium (B8443388) salts as organic photocatalysts. mdpi.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product.

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. While not directly reported for the title compound, the principles have been applied to the synthesis of related nitrogen heterocycles. researchgate.net

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials (e.g., halides), thus improving step economy and atom economy. nsf.govencyclopedia.pub Instead of starting with a halogenated piperazine, a catalyst can be used to directly activate a C-H bond for coupling. researchgate.net

Continuous Flow Chemistry: Transitioning reactions from batch to continuous flow conditions offers several advantages, including improved safety, easier scale-up, and often higher efficiency. mdpi.com The photoredox synthesis of C-H functionalized piperazines has been successfully adapted to continuous flow, enhancing the sustainability of the process. mdpi.com

Process Chemistry Considerations for Research-Scale Synthesis

When scaling up the synthesis of a compound like this compound from the milligram to the gram or kilogram scale, several process chemistry considerations become critical.

Control of Selectivity: As mentioned, the primary challenge in the N-isopropylation of piperazine is preventing the formation of the N,N'-diisopropylpiperazine byproduct. On a larger scale, using a significant excess of piperazine becomes less economical due to the material cost and the need for subsequent removal. The use of a monopiperazinium salt or a protecting group like N-Boc becomes a more viable and controllable strategy. researchgate.netgoogle.com

Work-up and Purification: Purification by column chromatography is common at the research scale but is often impractical and costly for larger quantities. researchgate.net Developing an efficient work-up procedure based on extraction is preferable. An acid-base extraction can effectively separate the basic monoalkylated product from non-basic impurities and unreacted starting materials. Back-washing with a bicarbonate solution can help remove residual piperazine. researchgate.net For the final product, which is a neutral amide, crystallization is often the most effective and scalable purification method.

Temperature Control: Many reactions in piperazine synthesis are exothermic. For example, the reaction of piperazine with ethyl chloroformate requires careful temperature control, often by slow addition of the reagent at low temperatures (e.g., 0 °C), to prevent side reactions and ensure safety on a larger scale.

Reagent Choice: On a process scale, the cost, availability, and safety of reagents are paramount. For example, while 2-iodopropane is more reactive, the less expensive and more stable 2-bromopropane or 2-chloropropane (B107684) might be preferred. Similarly, the choice of base for the acylation step (e.g., triethylamine vs. potassium carbonate) will depend on cost, ease of removal, and compatibility with the reaction solvent. researchgate.net

The following table outlines key process considerations for the two main synthetic steps.

| Synthetic Step | Key Challenge | Process Solution | Purification Method |

|---|---|---|---|

| 1. N-Isopropylation of Piperazine | Dialkylation (N,N'-diisopropylpiperazine formation) | Use of N-Boc-piperazine; Use of monopiperazinium salt | Acid-base extraction; Distillation |

| 2. N-Acylation with Ethyl Chloroformate | Exothermic reaction; Purity of final product | Slow addition of reagent at low temperature (0 °C) | Crystallization; Extraction |

Chemical Reactivity and Transformations of Ethyl 4 Isopropylpiperazine 1 Carboxylate

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with different electronic environments. The N-1 nitrogen is part of an ethyl carbamate (B1207046), rendering it less nucleophilic, while the N-4 nitrogen is a tertiary amine due to the isopropyl substituent, making it a primary site for further functionalization.

N-Functionalization Beyond Carbamate Formation

The presence of the tertiary amine at the N-4 position allows for various N-functionalization reactions. While the parent compound is formed via carbamoylation of 1-isopropylpiperazine (B163126), the remaining tertiary nitrogen can undergo further reactions such as alkylation and arylation, although its reactivity is sterically hindered by the isopropyl group and electronically influenced by the carbamate group at the opposite nitrogen.

The N-functionalization of piperazine derivatives is a cornerstone of medicinal chemistry, enabling the synthesis of a wide array of biologically active molecules. researchgate.netresearchgate.net Common strategies that can be applied to the tertiary amine of Ethyl 4-isopropylpiperazine-1-carboxylate include:

N-Alkylation: This can be achieved by reacting the compound with alkyl halides or sulfonates. These reactions typically proceed via nucleophilic substitution. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), can introduce further alkyl groups. nih.govnih.gov

N-Arylation: Coupling with aryl halides or heteroaryl halides, often catalyzed by transition metals like palladium, can be used to introduce aromatic moieties. nih.gov

| Reaction Type | Reagents & Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), K₂CO₃, reflux | N-Alkyl-N'-isopropylpiperazine-1-carboxylate |

| Reductive Amination | Aryl aldehyde, Na(OAc)₃BH, room temperature | N-(Arylmethyl)-N'-isopropylpiperazine-1-carboxylate |

| N-Arylation (SNAr) | Activated aryl halide (e.g., 2-chloropyrimidine), base | N-Aryl-N'-isopropylpiperazine-1-carboxylate |

Quaternization Reactions of the Tertiary Amine

The tertiary nitrogen atom (N-4) of this compound can be quaternized by reaction with a suitable alkylating agent, such as an alkyl halide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, which introduces a permanent positive charge into the molecule. The introduction of quaternary ammonium moieties is a known strategy to enhance biological activity in certain molecular scaffolds. nih.govnih.gov

The quaternization reaction typically involves treating the piperazine derivative with an excess of an alkyl halide (e.g., methyl iodide) in a suitable solvent. The rate and success of the reaction can be influenced by the nature of the alkylating agent and the steric hindrance around the tertiary nitrogen.

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (CH₃I) | 1-Ethyl-4-isopropyl-4-methylpiperazin-1-ium-1-carboxylate iodide |

Ring-Modification and Rearrangement Pathways

Modifying the carbon skeleton of the piperazine ring is synthetically challenging but offers a route to novel structures. mdpi.com While direct C-H functionalization of piperazines has seen significant advances, these methods often require specific directing groups or catalysts. beilstein-journals.org For this compound, such modifications are not commonly reported but can be conceptually explored.

Pathways for ring modification could include:

Ring-Opening Reactions: Under harsh conditions or with specific reagents, the piperazine ring could undergo cleavage.

Ring Expansion/Contraction: These are complex rearrangements that are not typically observed with this class of compounds under standard synthetic conditions.

C-H Functionalization: Advanced methods like photoredox catalysis could potentially enable the introduction of substituents at the carbon atoms adjacent to the nitrogen atoms. mdpi.com

Such transformations are highly substrate- and condition-dependent and represent an area for further research.

Transformations of the Carbamate Ester Group

The ethyl carbamate moiety is a key functional handle that can undergo several important transformations, providing access to different classes of compounds.

Hydrolytic Cleavage and Decarboxylation

The carbamate group can be cleaved under hydrolytic conditions (acidic or basic) to yield 1-isopropylpiperazine. This process involves the hydrolysis of the ester to a carbamic acid intermediate, which is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. wikipedia.orgnih.gov

The hydrolysis of ethyl carbamates can also be facilitated by enzymes, such as urethanase or other carbamate hydrolases, which can operate under mild conditions. researchgate.netmdpi.com This enzymatic degradation is particularly relevant in the context of food science, where ethyl carbamate can be an undesirable byproduct of fermentation. researchgate.netnih.gov

Reaction Scheme: Hydrolysis and Decarboxylation

This compound + H₂O --(Acid or Base)--> [4-isopropylpiperazine-1-carboxylic acid] --(-CO₂)--> 1-Isopropylpiperazine

This deprotection strategy is fundamental in multi-step syntheses where the piperazine nitrogen needs to be temporarily masked.

Amidation and Transamidation Reactions

The ethyl carbamate group can be converted into an amide group through amidation or transamidation reactions. These transformations offer a direct route to piperazine-1-carboxamides, which are prevalent in many pharmaceutical agents.

Amidation: This can be achieved by reacting the carbamate with organometallic reagents, such as Grignard reagents or trialkylaluminum compounds. researchgate.net These reagents can attack the carbonyl carbon of the carbamate, leading to the formation of a new carbon-nitrogen bond and subsequent cleavage of the ethoxy group.

Transamidation: This involves the reaction of the carbamate with an amine, often in the presence of a catalyst, to exchange the ethoxy group for an amino group. chemrxiv.orgresearchgate.net Various methods have been developed, including the use of potassium carbonate or palladium catalysts. chemrxiv.orgresearchgate.net

| Transformation | Reagents & Conditions | Product Class |

| Amidation | Grignard Reagent (R-MgX) | N-Substituted amide |

| Transamidation | Amine (R'R''NH), Catalyst (e.g., K₂CO₃) | Piperazine-1-carboxamide |

These reactions significantly expand the synthetic utility of this compound, allowing for its conversion into a diverse range of functionalized piperazine derivatives.

Reduction to N-Methylamine Derivatives

The ethyl carbamate group in this compound can be reduced to the corresponding N-methylamine derivative, 1-isopropyl-4-methylpiperazine. This transformation is typically achieved using strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction proceeds via the reduction of the carbonyl group of the carbamate.

The general mechanism for the reduction of a carbamate with LiAlH₄ involves the initial formation of a tetrahedral intermediate, followed by the elimination of an ethoxy group to form an iminium ion, which is then further reduced to the methyl group. While specific literature for the reduction of this compound is not prevalent, the reduction of similar piperazine carbamates is a well-established synthetic method. google.com

Table 1: Representative Conditions for the Reduction of Carbamates to N-Methylamines

| Starting Material | Reducing Agent | Solvent | Temperature | Product | Reference |

| Ethyl piperazine-1-carboxylate | LiAlH₄ | Tetrahydrofuran (THF) | Reflux | 1-Methylpiperazine | google.com |

| tert-Butyl 4-arylpiperazine-1-carboxylate | LiAlH₄ | Diethyl ether | Room Temp to Reflux | 1-Aryl-4-methylpiperazine | General Method |

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carbamates to the corresponding N-methyl derivatives. libretexts.org

Reactivity of the Isopropyl Side Chain

The isopropyl group attached to the N-4 position of the piperazine ring also presents opportunities for chemical transformations, although these are less commonly explored compared to the reactivity of the carbamate.

Direct C-H activation and functionalization of the isopropyl group on this compound is a challenging but potentially powerful transformation. While no specific examples for this exact molecule are reported in the surveyed literature, the field of C-H activation offers insights into possible reaction pathways. Catalytic systems, often involving transition metals like palladium or rhodium, can be employed to selectively functionalize C-H bonds. For instance, directed C-H activation could potentially lead to the introduction of new functional groups at the methine or methyl positions of the isopropyl group. However, the presence of the two nitrogen atoms in the piperazine ring can complicate these reactions by coordinating to the metal catalyst.

The isopropyl group is generally stable under many reaction conditions. However, under strong oxidative conditions, it could potentially be cleaved or functionalized. For instance, powerful oxidizing agents might lead to the formation of a tertiary alcohol or ketone at the methine position, though such reactions are not commonly reported for N-isopropylpiperazines due to the potential for oxidation of the piperazine ring itself.

Reductive transformations of the isopropyl group are not typical, as it is already a saturated alkyl chain.

This compound as a Versatile Synthetic Intermediate

The combination of the reactive carbamate functionality and the substituted piperazine core makes this compound a useful building block in the synthesis of more complex molecules.

The piperazine ring is a common motif in medicinal chemistry, and derivatives of this compound can serve as starting materials for the synthesis of novel heterocyclic systems. mdpi.comresearchgate.net After modification or removal of the ethyl carbamate, the secondary amine at the N-1 position can be used as a nucleophile to construct larger, more complex scaffolds. For example, it can be reacted with various electrophiles to build fused or spirocyclic systems.

Table 2: Examples of Piperazine Derivatives in Heterocyclic Synthesis

| Piperazine Derivative | Reactant | Product Scaffold | Application Area |

| 1-(4-Hydroxyphenyl)piperazine | Acetone (B3395972) | 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | Pharmaceutical Intermediate |

| 1-Boc-piperazine | Cinnamaldehyde | N-Boc-N'-(3-phenylallyl)piperazine | Synthetic Intermediate |

| 1-Methylpiperazine | 3-Bromomethyl-4-(3-nitrophenyl)-6-phenylpyridazine | Substituted Pyridazine | Medicinal Chemistry prepchem.com |

The 1-isopropylpiperazine moiety is found in a number of bioactive molecules. researchgate.net this compound can be a key starting material for the introduction of this fragment into a larger molecular framework. The synthesis of such complex molecules often involves a multi-step sequence where the piperazine derivative is introduced via nucleophilic substitution or reductive amination. nih.gov For example, the deprotected 1-isopropylpiperazine can be reacted with an appropriate electrophile to incorporate the entire substituted piperazine unit into the target molecule. The synthesis of various pharmaceutical agents often relies on such strategies, highlighting the importance of intermediates like this compound. nih.govnih.gov

Ligand Design in Coordination Chemistry

Piperazine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govrsc.orgnih.gov The two nitrogen atoms of the piperazine ring can act as donor atoms, allowing the molecule to function as a bidentate or a bridging ligand.

In the case of this compound, the coordination behavior is influenced by the substituents on the nitrogen atoms. The carbethoxy group at N-1 diminishes its coordinating ability due to the delocalization of the nitrogen lone pair into the carbonyl group. Consequently, coordination to a metal center would predominantly occur through the more basic and sterically accessible N-4 nitrogen atom.

While there is no specific literature on the use of this compound as a ligand, research on analogous N-substituted piperazines demonstrates their versatility in forming coordination complexes. biointerfaceresearch.comresearchgate.netnih.gov These complexes have applications in catalysis, materials science, and as potential therapeutic agents. rsc.orgnih.gov The isopropyl group at the N-4 position would influence the steric environment around the metal center, which can affect the stability and reactivity of the resulting complex. The piperazine ring in such complexes can adopt various conformations, such as chair or boat, to accommodate the coordination geometry of the metal ion. nih.gov

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Product(s) |

|---|---|---|

| Hydrolysis | H+/H2O or OH-/H2O, heat | 4-isopropylpiperazine-1-carboxylic acid |

| Reduction | LiAlH4, THF | 1-methyl-4-isopropylpiperazine |

| Quaternization | CH3I | 1-carbethoxy-4-isopropyl-4-methylpiperazin-1-ium iodide |

| N-Oxide Formation | H2O2 | This compound-4-N-oxide |

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of Ethyl 4-isopropylpiperazine-1-carboxylate in solution. The molecule's inherent asymmetry and potential for restricted rotation give rise to complex but informative spectra.

The structure of this compound features an ethyl carboxylate group, an N-isopropyl group, and a piperazine (B1678402) ring.

¹H NMR: In the proton NMR spectrum, distinct signals are expected for the ethyl group (a quartet for the -OCH₂- and a triplet for the -CH₃) and the isopropyl group (a septet for the -CH- and a doublet for the two -CH₃ groups). The eight protons on the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the carbamate (B1207046) nitrogen (C2 and C6) are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the isopropyl-substituted nitrogen (C3 and C5). Furthermore, due to restricted rotation around the N-CO bond and potential for slow ring inversion at room temperature, these signals may appear as broad or even duplicated sets of resonances, a common feature in N-acylated piperazines. rsc.orgnih.govchemguide.co.uk

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon environment. Key signals would include the carbonyl carbon of the carbamate (~155 ppm), the carbons of the ethyl and isopropyl groups, and the four unique carbons of the piperazine ring. Similar to the proton spectrum, signal broadening or duplication can occur due to conformational dynamics. rsc.orgnih.gov

2D NMR: For unambiguous assignment, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, connecting the ethyl protons to each other and the isopropyl methine proton to the isopropyl methyl protons. It would also help delineate the coupling pathways within the piperazine ring protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each proton signal to its corresponding carbon atom. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons (like the C=O group) by its correlation to nearby protons and for piecing together the entire molecular framework by connecting the ethyl, isopropyl, and piperazine fragments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbamate (C=O) | - | ~155.4 |

| -O-CH₂ -CH₃ | ~4.1 (quartet) | ~61.5 |

| -O-CH₂-CH₃ | ~1.2 (triplet) | ~14.6 |

| Piperazine C2/C6-H | ~3.5 (broad multiplet) | ~44.0 |

| Piperazine C3/C5-H | ~2.5 (broad multiplet) | ~50.2 |

| Isopropyl -CH -(CH₃)₂ | ~2.7 (septet) | ~55.1 |

| Isopropyl -CH-(CH₃ )₂ | ~1.0 (doublet) | ~18.8 |

N-substituted piperazines are known to exhibit significant conformational flexibility, which can be studied using dynamic NMR (DNMR) experiments. nih.govlibretexts.org For this compound, two primary dynamic processes are expected:

Restricted Rotation: The partial double-bond character of the carbamate N-C(O) bond restricts free rotation, leading to the existence of distinct rotamers (conformational isomers). rsc.orgnih.gov

Ring Interconversion: The piperazine ring undergoes a chair-to-chair interconversion. This process, coupled with nitrogen inversion at the N4 position, can also be slow on the NMR timescale. chemguide.co.uklibretexts.org

These dynamic processes result in the broadening and eventual coalescence of NMR signals as the temperature is raised. By analyzing the spectra at different temperatures (Variable Temperature NMR), it is possible to determine the coalescence temperature (Tc) for specific sets of exchanging protons. From Tc and the frequency difference (Δν) between the signals at low temperature, the free energy of activation (ΔG‡) for the conformational barrier can be calculated. rsc.orgchemicalbook.com For similar N-acyl piperazines, two distinct coalescence points are sometimes observed, corresponding to the different energy barriers for amide rotation and ring inversion. rsc.org

Table 2: Hypothetical Dynamic NMR Data for Conformational Barriers Illustrative values based on published data for similar piperazine derivatives.

| Dynamic Process | Coalescence Temp. (Tc) | Energy Barrier (ΔG‡) |

| Amide Bond Rotation | ~65 °C (338 K) | ~67 kJ/mol |

| Ring/Nitrogen Inversion | ~45 °C (318 K) | ~65 kJ/mol |

If this compound can be crystallized, it may exhibit polymorphism—the ability to exist in more than one crystal form. Each polymorphic form can have different physical properties. While no solid-state NMR (ssNMR) data has been published for this specific compound, ssNMR is a powerful, non-destructive technique for analyzing such phenomena.

Cross-Polarization Magic-Angle Spinning (CP-MAS) is the most common ssNMR experiment. It would provide a high-resolution ¹³C spectrum of the solid material. Distinct sets of chemical shifts in the ssNMR spectra of different batches would be definitive proof of polymorphism. X-ray diffraction (XRD) studies on related N-acyl piperazines have confirmed that different conformers can be "frozen" in the crystal lattice, and ssNMR would be an ideal technique to characterize these distinct solid-state structures. rsc.orgchemguide.co.ukchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition and structure.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₂₀N₂O₂), the expected ion in positive-mode electrospray ionization (ESI) would be the protonated molecule, [M+H]⁺. HRMS would be used to confirm its elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

| [C₁₀H₂₀N₂O₂ + H]⁺ | 201.1603 |

Tandem mass spectrometry (MS/MS) is used to deduce structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 201.16) and analyzing the resulting product ions. researchgate.net The fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the atoms.

For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted based on established rules for amines and esters: libretexts.org

Loss of the isopropyl group: Cleavage of the C-N bond can lead to the loss of a propylene (B89431) molecule (42 Da) or an isopropyl radical (43 Da), with the latter being common in electron ionization. A key fragment would be the loss of the entire isopropyl group, resulting in a fragment ion.

Fragmentation of the ethyl carboxylate group: Common losses include ethylene (B1197577) (28 Da) via rearrangement, an ethoxy radical (45 Da), or the entire ethyl formate (B1220265) moiety.

Ring Cleavage: The piperazine ring itself can undergo fragmentation, typically via alpha-cleavage adjacent to the nitrogen atoms, leading to characteristic charged fragments. A common pathway involves the cleavage of the ring to produce iminium ions. libretexts.org

Table 4: Predicted Key MS/MS Fragments for [C₁₀H₂₀N₂O₂ + H]⁺ Hypothetical fragmentation pathway based on chemical principles.

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 158.12 | [M+H - C₃H₇]⁺ (Loss of isopropyl group) |

| 114.11 | [M+H - C₃H₇ - CO₂]⁺ (Subsequent loss of CO₂) |

| 101.08 | [M+H - C₂H₅OCO]⁺ (Loss of ethoxycarbonyl group) |

| 86.09 | [C₅H₁₂N]⁺ (Fragment containing isopropyl and part of the ring) |

| 70.08 | [C₄H₁₀N]⁺ (Piperazine ring fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes may be active in IR but not in Raman, and vice versa.

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. While specific experimental spectra for this exact compound are not widely published, an analysis can be constructed based on the well-established vibrational modes of its constituent parts: the piperazine ring, the ethyl carbamate group, and the isopropyl group.

A detailed assignment of the expected vibrational modes for this compound would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl, isopropyl, and piperazine ring methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretch of the ethyl carbamate is a strong, characteristic band, typically appearing in the range of 1680-1720 cm⁻¹. The exact position can be influenced by the electronic environment.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the carbamate linkage would be found in the fingerprint region, generally between 1000 and 1350 cm⁻¹.

C-O Stretching: The C-O stretch of the ester group will also present a strong band, typically in the 1250-1000 cm⁻¹ region.

Rocking and Bending Modes: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various C-H bending (scissoring, wagging, twisting) and C-C skeletal vibrations, which together provide a unique fingerprint for the molecule.

For illustrative purposes, the table below shows typical IR and Raman active bands for functional groups present in molecules structurally related to this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Alkane (Ethyl, Isopropyl) | C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Carbamate | C=O Stretch | 1680-1720 (strong) | 1680-1720 (medium) |

| Carbamate | C-N Stretch | 1250-1350 (medium) | 1250-1350 (weak) |

| Ester | C-O Stretch | 1000-1300 (strong) | 1000-1300 (weak) |

| Piperazine Ring | C-H Bend (Scissoring) | ~1450 (medium) | ~1450 (medium) |

| Piperazine Ring | C-C Stretch | 1000-1200 (medium) | 1000-1200 (strong) |

This table is illustrative and compiled from general spectroscopic data for the functional groups listed.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions. mdpi.commdpi.com This technique is particularly valuable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints without the need for sampling. mdpi.com

In the synthesis of this compound, which could, for example, involve the N-alkylation of ethyl piperazine-1-carboxylate with an isopropyl halide, in situ IR would be highly informative. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants and products can be tracked over time.

Key applications would include:

Monitoring Reactant Consumption: The disappearance of the N-H stretching band from a precursor like ethyl piperazine-1-carboxylate would indicate the progress of the N-alkylation.

Tracking Product Formation: The appearance and increase in intensity of bands characteristic of the isopropyl group C-H bonds would signal the formation of the desired product.

Kinetic Analysis: By plotting the absorbance of specific peaks against time, detailed kinetic profiles of the reaction can be generated, providing insights into the reaction mechanism and allowing for process optimization. mdpi.com

Studies on similar systems, such as the interfacial polymerization of piperazine, have successfully used in situ FT-IR to monitor the reaction progress in real-time. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would unequivocally establish:

The conformation of the piperazine ring: While often depicted as a simple chair, piperazine rings can adopt various conformations, and X-ray diffraction would reveal the exact puckering of the ring in the solid state.

The orientation of the isopropyl and ethyl carbamate substituents: The precise spatial arrangement of these groups relative to the piperazine ring would be determined.

Accurate bond lengths and angles: This data provides fundamental structural parameters of the molecule.

While specific crystallographic data for this compound is not available, the table below presents hypothetical, yet realistic, crystallographic parameters based on analyses of similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 1225 |

| Z (molecules per cell) | 4 |

This table contains hypothetical data for illustrative purposes.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C-H···O interactions, where hydrogen atoms on the alkyl groups or the piperazine ring interact with the oxygen atoms of the carbamate group on neighboring molecules. Analysis of the crystal structure would allow for the identification and characterization of these non-covalent interactions, which are crucial for understanding the physical properties of the solid material.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining an active pharmaceutical ingredient (API) with a benign co-former in the same crystal lattice. acs.orgnih.gov Piperazine and its derivatives are known to form co-crystals with various molecules, often through hydrogen bonding. acs.orgnih.gov

This compound could be investigated for its ability to act as a co-former or to form co-crystals with other compounds. Such studies would involve screening a range of potential partners and employing various crystallization techniques. The resulting solids would be analyzed by X-ray diffraction to confirm the formation of a new crystalline phase and to understand the supramolecular synthons—the specific, recurring intermolecular interactions—that hold the co-crystal together. This exploration could lead to the development of new solid forms with, for example, enhanced solubility or stability.

Theoretical and Computational Studies of Ethyl 4 Isopropylpiperazine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties of ethyl 4-isopropylpiperazine-1-carboxylate at the atomic level. These methods allow for the precise calculation of the molecule's electronic structure and the prediction of its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP or WB97XD with appropriate basis sets (e.g., 6-311++G**), the molecular geometry of this compound can be optimized to its lowest energy state. research-nexus.netjksus.org This optimization provides crucial data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a range of electronic properties and reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons (S = 1/η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. research-nexus.netjksus.org For this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be nucleophilic centers, while the carbonyl carbon of the carbamate (B1207046) group would be an electrophilic site.

Illustrative DFT-Calculated Reactivity Descriptors

| Parameter | Symbol | Value (Illustrative) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | 0.5 eV |

| Energy Gap | ΔE | 7.0 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | -0.5 eV |

| Electronegativity | χ | 3.0 eV |

| Chemical Hardness | η | 3.5 eV |

| Global Softness | S | 0.286 eV⁻¹ |

For more precise energetic predictions, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality energies for different molecular conformations. wur.nlnih.gov These high-accuracy calculations are particularly useful for determining the relative stabilities of various conformers of this compound with a high degree of confidence.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperazine ring and the rotational freedom of the N-isopropyl and ethyl carbamate substituents give rise to a complex conformational landscape for this compound.

Conformational analysis involves mapping the potential energy surface of the molecule to identify all stable conformers and the energy barriers that separate them. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, twist-boat conformations can also exist and may be stabilized by specific intramolecular interactions or protein-ligand interactions. nih.gov For this compound, the primary conformational questions revolve around the axial versus equatorial positioning of the isopropyl group and the orientation of the ethyl carbamate substituent.

Systematic scans of the dihedral angles associated with the rotation of the N-isopropyl and ethyl carbamate groups can reveal the most stable orientations and the rotational energy barriers. The results of such an analysis would indicate the preferred spatial arrangement of the substituents.

Illustrative Relative Energies of Conformers

| Conformer | Isopropyl Position | Ethyl Carbamate Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Anti | 0.00 |

| 2 | Equatorial | Gauche | 1.2 |

| 3 | Axial | Anti | 2.5 |

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can provide a dynamic picture of how solvent molecules interact with this compound and affect its conformation. Solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can also be combined with quantum chemical calculations to assess the stability of different conformers in various solvents. wur.nlnih.gov For instance, polar solvents may stabilize conformers with larger dipole moments.

The puckering of the piperazine ring is a delicate balance of steric and electronic effects. msu.edunih.govmdpi.comrsc.orgrsc.org In this compound, the bulky isopropyl group attached to one nitrogen and the electron-withdrawing carbamate group attached to the other create an asymmetric substitution pattern.

Steric Effects: The isopropyl group is sterically demanding and will generally prefer an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the piperazine ring. An axial orientation would lead to significant steric clashes, destabilizing that conformer. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. For a molecule such as this compound, theoretical modeling can elucidate the pathways of its synthesis and subsequent reactions, offering insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a commonly employed method for these studies, providing a good balance between accuracy and computational cost.

Transition State Identification and Reaction Pathway Mapping

The elucidation of a reaction mechanism hinges on the identification of stationary points on the potential energy surface (PES), which include reactants, intermediates, products, and most crucially, transition states (TS). A transition state represents the highest energy point along the minimum energy path between a reactant and a product, and its structure and energy determine the kinetic feasibility of a reaction step.

For the synthesis of piperazine derivatives, computational studies can map out the entire reaction pathway. For instance, in the N-alkylation of a piperazine precursor, DFT calculations can model the nucleophilic attack of the nitrogen atom on an alkyl halide. By systematically exploring the geometric coordinates, computational methods can locate the transition state structure corresponding to the bond-forming/bond-breaking process. The energy of this TS relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate. scielo.brrsc.org Quantum chemical studies on similar reactions, such as the synthesis of pyrrolidinedione derivatives, have successfully mapped multi-step processes involving Michael additions and cyclizations, identifying the rate-determining step by comparing the energy barriers of each stage. rsc.org

Once a transition state is located, its structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate. Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can then be performed to confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface. This process of mapping the energetic landscape provides a comprehensive, step-by-step view of the reaction mechanism.

Prediction of Regio- and Stereoselectivity

Many reactions involving substituted piperazines can yield multiple isomers. Computational modeling is an invaluable tool for predicting and rationalizing the observed regioselectivity and stereoselectivity. rsc.org

Regioselectivity in the functionalization of this compound would primarily concern reactions at the two distinct nitrogen atoms or at the alpha-carbon positions. The piperazine ring in this compound has two nitrogen atoms: N1, which is part of a carbamate, and N4, which is bonded to an isopropyl group. These nitrogens have different electronic environments. DFT calculations can quantify this difference by computing properties like natural population analysis (NPA) charges. mdpi.com The nitrogen atom with higher electron density (more negative charge) is generally more nucleophilic and thus more likely to be the site of electrophilic attack (e.g., alkylation or acylation). Computational models can predict the preferred reaction site by comparing the activation energies for the reaction at each nitrogen. scielo.br

Stereoselectivity often arises from the chair-like conformation of the piperazine ring and the steric hindrance imposed by its substituents. The isopropyl group and the ethyl carboxylate group can exist in either axial or equatorial positions. DFT calculations can determine the relative energies of these different conformers. researchgate.net When a reaction creates a new stereocenter, the transition states leading to the different stereoisomers can be modeled. The calculated energy difference between these diastereomeric transition states allows for the prediction of the product ratio. For example, in hydrogenation reactions of related piperazine-2,5-diones, computational analyses have been used to explain the preference for the formation of the cis isomer by evaluating the stability of the relevant transition states. csu.edu.au

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry can simulate the spectroscopic properties of molecules with a high degree of accuracy, serving as a powerful aid in structure verification and spectral interpretation. By solving the Schrödinger equation for the molecule, it is possible to predict NMR, IR, and Raman spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound, providing a direct comparison with experimental data. researchgate.netchemicalbook.com

The standard procedure involves first optimizing the molecule's geometry using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netbohrium.com Following geometry optimization, the NMR shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The resulting data provides a predicted chemical shift for every proton and carbon atom in the molecule, helping to assign the peaks in an experimental spectrum. Spin-spin coupling constants (J-couplings) can also be calculated, offering further structural insight. Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, representative of what a DFT calculation would yield.

Table 1: Illustrative Theoretical NMR Data for this compound Calculated at the B3LYP/6-311+G(d,p) level in a simulated chloroform (B151607) solvent model.

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxylate) | 155.5 |

| CH (isopropyl) | 53.0 |

| O-C H₂ (ethyl) | 61.5 |

| Piperazine C (adjacent to N-COOEt) | 44.0 |

| Piperazine C (adjacent to N-iPr) | 50.5 |

| CH₃ (isopropyl) | 18.5 |

| C H₃ (ethyl) | 14.5 |

¹H NMR

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|

| O-CH ₂ (ethyl) | 4.15 | q | 7.1 |

| Piperazine H (adjacent to N-COOEt) | 3.50 | t | 5.5 |

| CH (isopropyl) | 2.80 | sept | 6.6 |

| Piperazine H (adjacent to N-iPr) | 2.60 | t | 5.5 |

| O-CH₂-CH ₃ (ethyl) | 1.25 | t | 7.1 |

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to atomic displacements. cardiff.ac.uk

The process begins with the same geometry optimization and frequency calculation used for transition state analysis. For a stable molecule, all calculated vibrational frequencies will be real. These frequencies correspond to the fundamental vibrational modes of the molecule. IR intensities are calculated from the changes in the molecular dipole moment during each vibration, while Raman activities are determined by changes in the polarizability. cardiff.ac.ukwisc.edu

The resulting list of frequencies and intensities can be plotted to generate a theoretical spectrum that can be compared with experimental results. nih.gov This comparison is crucial for assigning specific absorption bands to particular molecular motions (e.g., C=O stretch, C-H bend). It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. wisc.edu

Below is a representative table of key calculated vibrational frequencies for this compound.

Table 2: Illustrative Theoretical Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level. Frequencies are scaled.

| Scaled Frequency (cm⁻¹) | Intensity (IR) | Activity (Raman) | Assignment (Vibrational Mode) |

| 2975 | Medium | Strong | C-H stretch (isopropyl, ethyl) |

| 2830 | Medium | Medium | C-H stretch (piperazine CH₂) |

| 1695 | Very Strong | Medium | C=O stretch (urethane carbonyl) |

| 1450 | Medium | Medium | C-H bend (scissoring/bending) |

| 1240 | Strong | Weak | C-O stretch (ester) |

| 1170 | Strong | Medium | C-N stretch (piperazine ring) |

| 1030 | Medium | Weak | C-C stretch |

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are central to the analysis of Ethyl 4-isopropylpiperazine-1-carboxylate, providing the means to separate the compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. The development of an HPLC method would be a critical step for assessing the purity of the compound and for monitoring the progress of synthesis reactions.

Given that piperazine (B1678402) itself is a hydrophilic compound that can be challenging to retain on traditional reversed-phase columns, a derivatization step or the use of specialized columns might be necessary. researchgate.netsielc.comjocpr.com For instance, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at low levels using a standard HPLC-UV setup. jocpr.com

A potential starting point for method development could involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The addition of an ion-pairing reagent or the use of a column with mixed-mode capabilities (combining reversed-phase and ion-exchange) could also be explored to improve retention and peak shape. sielc.com Detection would typically be performed using a Diode Array Detector (DAD) or a UV detector. researchgate.net

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition | Rationale |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | A standard column for initial method development, offering good resolving power. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Formic acid helps to improve peak shape and ionization for potential LC-MS analysis. A gradient elution can separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | DAD at 210 nm | The carboxylate and piperazine moieties may have some UV absorbance at lower wavelengths. |